Trimethylsulfoxonium

Organic Synthesis Reagent Optimization Reaction Yield

Standard sulfonium ylides often fail on deactivated or hindered carbonyls (0% yield reported). Trimethylsulfoxonium iodide generates a thermally stable, less nucleophilic ylide that succeeds where others cannot. - Core application: Epoxidation, cyclopropanation, aziridination via Corey-Chaykovsky - Process-ready: Used in multi-kilogram syntheses and continuous flow - Reliable supply: Scalable, low-cost, safe reagent for industrial epoxide production

Molecular Formula C3H9OS+
Molecular Weight 93.17 g/mol
CAS No. 47987-92-8
Cat. No. B8643921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethylsulfoxonium
CAS47987-92-8
Molecular FormulaC3H9OS+
Molecular Weight93.17 g/mol
Structural Identifiers
SMILESC[S+](=O)(C)C
InChIInChI=1S/C3H9OS/c1-5(2,3)4/h1-3H3/q+1
InChIKeyYRYSAWZMIRQUBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trimethylsulfoxonium: A Core Methylene Transfer Reagent


Trimethylsulfoxonium (CAS 47987-92-8), commonly employed as its iodide salt (CAS 1774-47-6), is a sulfoxonium salt that serves as the stable precursor to dimethylsulfoxonium methylide [1]. This ylide is the cornerstone of the Corey-Chaykovsky reaction, a fundamental method for epoxidation, cyclopropanation, and aziridination [2]. In its free base form, trimethylsulfoxonium has a molecular formula of C₃H₉OS⁺ and a molecular weight of 93.17 g/mol .

1
Corey-Chaykovsky methylene transfer: epoxidation, cyclopropanation, aziridination
2
Stable sulfoxonium ylide precursor; less nucleophilic than sulfonium analogs
3
Enhanced thermal stability supports process chemistry and sensitive substrates

Why Other Sulfur Ylides Cannot Replace Trimethylsulfoxonium


The selection of a sulfur ylide precursor is critical due to a fundamental reactivity dichotomy: sulfonium salts (e.g., trimethylsulfonium iodide) generate more nucleophilic and reactive ylides, while sulfoxonium salts produce less nucleophilic but more thermally stable ylides [1]. This difference can dictate the success or failure of a reaction; for instance, a study reported a 0% yield for the epoxidation of a specific heteroaromatic aldehyde using trimethylsulfonium-derived ylide (Corey's reagent), whereas the trimethylsulfoxonium-derived equivalent furnished the desired product [2]. Such stark performance contrasts preclude simple interchange and necessitate evidence-based reagent selection.

Ylide reactivity mismatch
Sulfonium-derived ylide (Corey's reagent) may fail on heteroaromatic aldehydes, unlike the sulfoxonium ylide.
Counterion-dependent yield
Chloride vs iodide salt can alter reaction outcome; direct interchange without validation is not recommended.
Stability profile shift
Sulfoxonium ylide offers higher thermal stability, reducing side reactions in elevated-temperature protocols.

Trimethylsulfoxonium: Evidence for Selection over Analogs


Impact of Counterion (Cl vs I) on Yield

The choice of the trimethylsulfoxonium salt's counterion significantly affects reaction yield. In a spirocyclopropane ring-opening cyclization to synthesize a chromane skeleton, trimethylsulfoxonium chloride (7b) produced the target compound 5a in a 76% yield [1]. This is notably higher than the yield obtained with the corresponding iodide salt (7a). The improvement is attributed to the lower nucleophilicity of the chloride ion, which suppresses deleterious side reactions [1].

Counterion effect on yield
Head-to-head
76% yield (Cl) vs lower yield (I)
Supports counterion selection for yield optimization
Specific iodide yield not reported
Organic Synthesis Reagent Optimization Reaction Yield

Sulfonium vs. Sulfoxonium Ylide Reactivity in Epoxidation

A comparative study on the epoxidation of specific aryl aldehydes to form oxiranyl-benzo[b]furans and thiophenes revealed a critical performance gap. Using Corey's reagent (derived from a trimethylsulfonium salt) resulted in a 0% yield, with the starting material remaining unchanged [1]. Conversely, the reaction employing Corey-Chaykovsky's reagent, generated from a trimethylsulfoxonium salt, successfully produced the desired oxiranes [1]. This confirms that the less nucleophilic, more stable sulfoxonium ylide is essential for substrates that are unreactive or degrade under the conditions required by the more aggressive sulfonium ylide.

Sulfonium vs sulfoxonium epoxidation
Head-to-head
Successful oxirane formation vs no reaction
Essential for sensitive heteroaromatic substrates
Sulfoxonium ylide required for challenging aldehydes
Epoxidation Heteroaromatic Synthesis Reagent Selection

Ylide Nucleophilicity and Stability Difference

The foundational study by Corey and Chaykovsky established that sulfonium ylides (from trimethylsulfonium salts) are more nucleophilic and generally more reactive species compared to sulfoxonium ylides (from trimethylsulfoxonium salts) [1]. This difference arises from the electron-withdrawing oxygen atom in sulfoxonium ylides, which delocalizes the negative charge on the carbon, rendering it less nucleophilic but more thermally stable [2]. This class-level difference explains why sulfoxonium ylides are preferred for substrates prone to side reactions with stronger nucleophiles and why their improved stability is beneficial for process chemistry.

Ylide nucleophilicity & stability
Class-level
Lower nucleophilicity, higher thermal stability
Explains reactivity boundary for substrate selection
Corey & Chaykovsky foundational observation
Sulfur Ylide Reaction Mechanism Nucleophilicity

Scalability for Industrial Use

Trimethylsulfoxonium iodide is not only a versatile laboratory reagent but also a proven workhorse for industrial-scale synthesis. It has been demonstrated as a highly efficient process for the multi-kilogram scale preparation of epoxides from aldehydes and ketones [1]. Furthermore, the sulfoxonium-based process is noted for being a low-cost and safe method with high yield and simple operating conditions [2], making it a compelling choice for large-scale manufacturing.

Industrial scalability
Class-level
Demonstrated multi-kg epoxidation, cost-effective
Supports process chemistry scale-up decision
Low-cost, safe operating conditions reported
Process Chemistry Scale-up Cost Efficiency

Trimethylsulfoxonium Application Scenarios


Epoxidation of Hindered Carbonyl Compounds

This compound is the reagent of choice for epoxidizing challenging aldehydes and ketones. The direct evidence shows that while the more nucleophilic trimethylsulfonium ylide can fail to react (0% yield), the trimethylsulfoxonium ylide successfully completes the methylene transfer [1]. This makes it essential for constructing complex oxirane-containing molecules where the carbonyl center is sterically encumbered or electronically deactivated.

Industrial Epoxidation Scale-Up

Trimethylsulfoxonium iodide is a scalable, low-cost, and safe reagent for the industrial production of epoxides. Its successful use in multi-kilogram syntheses [1], combined with the operational simplicity of the reaction [2], positions it as a preferred choice for process chemists aiming to transfer a Corey-Chaykovsky epoxidation from the bench to the pilot plant.

Cyclopropanation of Enones via Methylene Transfer

For the cyclopropanation of α,β-unsaturated carbonyl compounds, trimethylsulfoxonium iodide is a highly effective methylene source. It is the key component in improved procedures that generate dimethylsulfoxonium methylide in situ, enabling the synthesis of gem-dimethylcyclopropanes with good to excellent yields . Its performance in continuous flow processes further underscores its robustness and suitability for modern synthetic methodologies [3].

Application
Selection Property
Validation Focus
Epoxidation of hindered carbonyls
Sulfoxonium ylide stability
Reaction success on sensitive substrates
Industrial epoxidation scale-up
Process scalability and cost
Multi-kilogram reproducibility and safety
Cyclopropanation of enones
Efficient methylene transfer
Yield in batch and continuous flow

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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